3'-Morpholinomethyl-2-trifluoromethylbenzophenone
Description
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJDSSTNFHWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643097 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-95-2 | |
| Record name | Methanone, [3-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2-Trifluoromethylbenzophenone derivatives or corresponding halogenated precursors
- Morpholine or morpholinomethyl halide derivatives
- Organolithium or Grignard reagents (e.g., n-butyllithium or methyl lithium)
- Inert solvents such as tetrahydrofuran (THF), ethyl ether, or hexane
- Hydrolysis agents like saturated ammonium chloride solution or water
Synthetic Procedure (Based on US Patent 3,838,174)
Preparation of Dilithio Intermediate
A halogenated trifluoromethylbenzophenone precursor is treated with an organolithium reagent (e.g., n-butyllithium) in an inert solvent such as hexane or THF at low temperatures (below 8°C). The organolithium reagent is added dropwise over about 1 hour, maintaining temperature control to prevent side reactions. This step generates a dilithio salt intermediate.Nucleophilic Addition of Morpholinomethyl Substituent
The dilithio intermediate is reacted with a morpholinomethyl-substituted benzophenone derivative (e.g., 4'-chloro-2-dimethylaminomethylbenzophenone) in THF, added dropwise while maintaining the temperature between -10°C and 10°C. The mixture is stirred further at about 5°C to complete the reaction.Hydrolysis and Workup
After completion of the nucleophilic substitution, saturated ammonium chloride solution is added to hydrolyze the intermediate. The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and evaporated under vacuum.Purification
The crude product is purified by crystallization from ether or ether-methylene chloride mixtures to yield the desired this compound compound as a crystalline solid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Formation of dilithio salt | n-Butyllithium (1.5 eq) | 0 to 8 °C | Hexane/THF | Dropwise addition over 1 hour |
| Nucleophilic substitution | Morpholinomethyl benzophenone derivative | -10 to 10 °C | THF | Stirring for 1-2 hours |
| Hydrolysis | Saturated ammonium chloride solution | ~10 °C | Aqueous | Quenching reaction |
| Purification | Crystallization from ether or ether/dichloromethane | Room temperature | Ether/CH2Cl2 | Recrystallization to improve purity |
Mechanistic Insights
- The organolithium reagent deprotonates or metalates the halogenated benzophenone precursor to form a highly reactive dilithio intermediate.
- This intermediate undergoes nucleophilic attack on the electrophilic carbon of the morpholinomethyl-substituted benzophenone derivative.
- Hydrolysis terminates the reaction, converting any lithium alkoxide intermediates into the corresponding alcohol or ketone functional groups.
- The morpholine ring remains intact throughout the process, providing the desired substitution pattern.
Research Findings and Notes
- The synthetic route is robust and adaptable to various substituted benzophenone derivatives, allowing for structural diversity around the trifluoromethyl and morpholinomethyl groups.
- Temperature control during organolithium addition is critical to avoid side reactions such as over-lithiation or decomposition.
- The choice of solvent (THF or ether) influences the solubility of intermediates and the reaction rate.
- Purification by crystallization is effective for isolating high-purity products suitable for further applications.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents | Temperature | Solvent(s) | Outcome |
|---|---|---|---|---|---|
| 1. Dilithio salt formation | Halogenated benzophenone + organolithium | n-Butyllithium, hexane/THF | 0-8 °C | Hexane, THF | Dilithio intermediate formed |
| 2. Nucleophilic substitution | Addition of morpholinomethyl group | Morpholinomethyl benzophenone | -10 to 10 °C | THF | Substituted benzophenone formed |
| 3. Hydrolysis | Quenching and workup | Saturated NH4Cl solution | ~10 °C | Aqueous | Hydrolyzed product |
| 4. Purification | Crystallization | Ether, methylene chloride | RT | Ether/CH2Cl2 | Pure crystalline compound |
Chemical Reactions Analysis
3’-Morpholinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Scientific Research Applications
3’-Morpholinomethyl-2-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’-Morpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
4'-Morpholinomethyl-2-trifluoromethylbenzophenone
A positional isomer of the target compound, this analog differs in the placement of the morpholinomethyl group at the 4'-position instead of the 3'-position. For instance, the 4'-substituted isomer may exhibit enhanced planarity compared to the 3'-derivative, influencing π-π stacking interactions in receptor binding .
Functional Group Variations
Thiomorpholinomethyl Derivatives
Compounds such as 2'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone and 3,4-difluoro-2'-thiomorpholinomethyl benzophenone replace the oxygen atom in morpholine with sulfur, forming thiomorpholine. This substitution increases lipophilicity due to sulfur’s larger atomic radius and lower electronegativity, which may improve membrane permeability in drug design.
Trifluoromethyl-Containing Benzophenones and Acetophenones
2'-(Trifluoromethyl)acetophenone
This compound shares the trifluoromethyl group but lacks the benzophenone scaffold and morpholinomethyl substituent. The acetophenone’s ketone group introduces higher electrophilicity, making it more reactive toward nucleophiles compared to benzophenones. The absence of the morpholine moiety reduces polarity, limiting its solubility in aqueous environments .
Data Tables
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| 3'-Morpholinomethyl-2-trifluoromethylbenzophenone | C₁₉H₁₈F₃NO₂ | -CF₃ (2-position), -CH₂-morpholine (3'-position) | High polarity, moderate lipophilicity, electron-withdrawing effects |
| 4'-Morpholinomethyl-2-trifluoromethylbenzophenone | C₁₉H₁₈F₃NO₂ | -CF₃ (2-position), -CH₂-morpholine (4'-position) | Enhanced planarity, altered steric interactions compared to 3'-isomer |
| 2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone | C₁₉H₁₅F₆NOS | -CF₃, -F₃ (3,4,5-positions), -CH₂-thiomorpholine (2'-position) | High lipophilicity, sulfur-enhanced metabolic stability |
| 2'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | -CF₃ (2'-position), ketone group | High electrophilicity, low aqueous solubility |
Research Findings and Implications
- Synthetic Utility: The morpholinomethyl group in 3'-substituted benzophenones facilitates nucleophilic substitutions, making it a versatile intermediate in multi-step syntheses .
- Biological Activity: Thiomorpholinomethyl derivatives show promise in drug discovery due to sulfur’s role in modulating pharmacokinetics, such as prolonged half-life .
- Agrochemical Relevance: Trifluoromethyl groups in benzophenones and acetophenones are critical in herbicide design, as seen in sulfonylurea derivatives (e.g., triflusulfuron-methyl), where CF₃ stabilizes the molecule under field conditions .
Biological Activity
3'-Morpholinomethyl-2-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 365.42 g/mol. The structure features a benzophenone core with a morpholinomethyl group and a trifluoromethyl substituent, which are believed to enhance its lipophilicity and bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : The morpholino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
- Cell Membrane Permeability : The trifluoromethyl group increases lipophilicity, facilitating the compound's passage through cell membranes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The IC50 values ranged from 1.48 µM to 68.9 µM, demonstrating varying degrees of potency depending on structural modifications (see Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 1.48 - 47.02 |
| This compound | NCI-H23 | 0.49 - 68.9 |
Apoptotic Effects
Further investigations into the apoptotic effects revealed that the compound induces apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays. For example, in A549 cells treated with the compound, apoptosis rates reached approximately 42%, compared to only 1.37% in control groups .
Case Studies
- Study on Benzofuran Derivatives : A comparative study on benzofuran derivatives including morpholinomethyl substitutions demonstrated enhanced cytotoxicity against NSCLC cell lines when compared to their non-substituted counterparts. The most potent derivative exhibited an IC50 comparable to established chemotherapeutic agents like staurosporine .
- Mechanistic Insights : Another study highlighted the role of the trifluoromethyl group in enhancing the stability and biological activity of related compounds, suggesting that similar modifications could be beneficial for developing new anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 3'-Morpholinomethyl-2-trifluoromethylbenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with trifluoromethyl-substituted benzophenone precursors. Key approaches include:
- Suzuki-Miyaura Cross-Coupling : Using palladium catalysts to couple boronic acids with halogenated intermediates. Optimize solvent (e.g., THF or DMF) and temperature (60–80°C) to enhance selectivity .
- Morpholine Alkylation : Reacting bromomethyl intermediates (e.g., 2-Bromo-1-(4-morpholinophenyl)-1-ethanone) with trifluoromethylbenzophenone derivatives. Use triethylamine (Et₃N) as a base to neutralize HBr byproducts and improve reaction efficiency .
- Trifluoromethylation : Introduce the CF₃ group via nucleophilic substitution using reagents like trifluoromethyltrimethylsilane (TMSCF₃) under anhydrous conditions .
Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography. Yields >80% are achievable with strict control of moisture and oxygen .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the morpholine ring integration (δ ~2.5–3.5 ppm for N-CH₂ groups) and trifluoromethyl signals (¹⁹F NMR at δ ~-60 to -70 ppm). Compare with analogs like 3’-Bromo-2,2-dimethylbutyrophenone for structural validation .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, especially for morpholine ring conformation .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to assess purity and detect trace byproducts (e.g., dehalogenated intermediates) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., morpholine ring opening vs. trifluoromethyl group retention) be controlled during synthesis?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to model electron density around the morpholine nitrogen and trifluoromethyl group. Predict susceptibility to nucleophilic attack or oxidation .
- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc (tert-butoxycarbonyl) groups during trifluoromethylation steps to prevent ring degradation .
- Kinetic Monitoring : Track intermediate formation via in-situ IR spectroscopy, focusing on C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches to optimize reaction quenching .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14 days. Analyze degradation products via LC-MS. The trifluoromethyl group is stable under acidic conditions but may hydrolyze in strong bases (pH >10) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C) to guide storage recommendations (e.g., desiccated at -20°C) .
Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR chemical shifts) for this compound?
- Methodological Answer :
- Systematic Literature Review : Aggregate data from peer-reviewed journals (avoiding non-academic sources like ) and compare solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) .
- Collaborative Validation : Cross-verify spectra with independent labs using standardized protocols (e.g., 500 MHz NMR with internal TMS calibration) .
Q. What computational modeling approaches are suitable for predicting the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between morpholine oxygen and active-site residues .
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP (lipophilicity) and HOMO-LUMO gaps to predict metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
